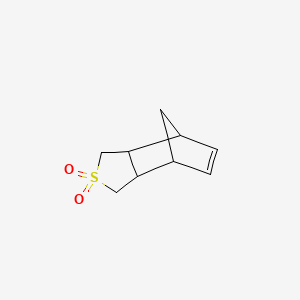
4,7-Methanobenzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide, (3aalpha,4alpha,7alpha,7aalpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4,7-Methanobenzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide, (3aalpha,4alpha,7alpha,7aalpha)- involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities efficiently.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,7-Methanobenzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide, (3aalpha,4alpha,7alpha,7aalpha)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, helping to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include:
1,3,3a,4,7,7a-hexahydro-4,7-methanobenzo[c]thiophene 2,2-dioxide: This compound shares a similar core structure but differs in its functional groups and properties.
4,7-Methanobenzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-, ethyl ester: Another related compound with different substituents, leading to distinct chemical behavior and applications.
The uniqueness of 4,7-Methanobenzo(b)thiophene, 2,3,3a,4,7,7a-hexahydro-1,1-dioxide, (3aalpha,4alpha,7alpha,7aalpha)- lies in its specific structural arrangement and the resulting chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
92688-80-7 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4λ6-thiatricyclo[5.2.1.02,6]dec-8-ene 4,4-dioxide |
InChI |
InChI=1S/C9H12O2S/c10-12(11)4-8-6-1-2-7(3-6)9(8)5-12/h1-2,6-9H,3-5H2 |
InChI Key |
QXFZZULXEGYJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















